4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide

Regioselective synthesis Nucleophilic addition Dihydroquinoline synthesis

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide (CAS 56153-32-3) is a quaternary N-methylquinolinium salt bearing an ethoxycarbonyl (ethyl ester) substituent at the 4-position of the quinolinium ring, with iodide as the counterion. Its molecular formula is C₁₃H₁₄INO₂, with a molecular weight of 343.16 g/mol.

Molecular Formula C13H14INO2
Molecular Weight 343.16 g/mol
CAS No. 56153-32-3
Cat. No. B3272095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
CAS56153-32-3
Molecular FormulaC13H14INO2
Molecular Weight343.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=[N+](C2=CC=CC=C12)C.[I-]
InChIInChI=1S/C13H14NO2.HI/c1-3-16-13(15)11-8-9-14(2)12-7-5-4-6-10(11)12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1
InChIKeyISOWGMALYGPRPU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide (CAS 56153-32-3): Procurement-Relevant Identity and Physicochemical Profile


4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide (CAS 56153-32-3) is a quaternary N-methylquinolinium salt bearing an ethoxycarbonyl (ethyl ester) substituent at the 4-position of the quinolinium ring, with iodide as the counterion . Its molecular formula is C₁₃H₁₄INO₂, with a molecular weight of 343.16 g/mol . The compound is synthesized via quaternization of ethyl 4-quinolinecarboxylate with methyl iodide and is commercially available at purities of 95% to 98% from multiple vendors . The presence of the electron-withdrawing ethoxycarbonyl group (Hammett σₘ = +0.45, σₚ = +0.37) fundamentally distinguishes this compound from unsubstituted or alkyl-substituted N-methylquinolinium salts in its electronic character, regiochemical behavior, and subsequent synthetic utility [1].

Why 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide Cannot Be Replaced by Generic N-Methylquinolinium Salts: The Substitution-Position Problem


N-Methylquinolinium salts are not a fungible commodity class. The position and electronic nature of ring substituents dictate nucleophilic addition regiochemistry, kinetic reactivity, and photochemical fate in ways that preclude simple interchange. For unsubstituted 1-methylquinolinium iodide, nucleophilic attack occurs competitively at both C-2 and C-4, producing isomeric product mixtures whose ratio depends sensitively on reaction conditions [1]. A 4-ethoxycarbonyl substituent simultaneously blocks one electrophilic site (C-4) and withdraws electron density from the ring, fundamentally altering both the regiochemical outcome and the magnitude of reactivity relative to 4-alkyl, 4-halo, or 2-substituted congeners [2][3]. Procurement of a generic N-methylquinolinium salt in place of the 4-ethoxycarbonyl derivative therefore risks divergent reaction outcomes, lower yields, and irreproducible synthetic sequences.

Quantitative Differentiation Evidence for 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide Versus Closest Analogs


Regiochemical Exclusivity: C-4 Blocking Eliminates Isomeric Product Mixtures in Nucleophilic Addition

The 4-ethoxycarbonyl substituent occupies the C-4 position, one of the two principal electrophilic sites on the quinolinium ring. In the unsubstituted comparator 1-methylquinolinium iodide (1a), nucleophilic acetonylation under mechanical stirring yields a 56:44 mixture of C-2 and C-4 adducts (3a/4a), while under sonochemical kinetic control the C-2:C-4 ratio shifts to 100:0 [1]. This demonstrates that unsubstituted quinolinium salts are inherently prone to regioisomeric mixtures. The 4-ethoxycarbonyl group permanently blocks C-4 addition regardless of conditions, ensuring exclusive C-2 regiochemistry by structural design, a property shared only with other 4-substituted (non-leaving-group) quinolinium salts [2].

Regioselective synthesis Nucleophilic addition Dihydroquinoline synthesis

Photochemical Product Divergence Among Ethoxycarbonyl Regioisomers

Ono and Hata (1987) directly compared the photochemical behavior of ethyl quinolinecarboxylate regioisomers (free bases) in alcohols and cyclohexane [1]. Irradiation of the 4-ethoxycarbonyl isomer (ethyl 4-quinolinecarboxylate, the direct precursor to the target N-methylquinolinium salt) yielded 2-hydroxyalkyl-4-quinolinecarboxylates (4a–c) in good yield and 2-cyclohexyl-4-quinolinecarboxylate (4d) in cyclohexane. In stark contrast, the 3-ethoxycarbonyl isomer showed marked solvent dependency, producing unstable products that reverted to starting material in air, while the 2-ethoxycarbonyl isomer gave poor yields of product mixtures. The quaternized N-methyl form inherits this electronic architecture; the 4-ethoxycarbonyl placement uniquely supports clean photoaddition with predictable product outcomes.

Photochemistry Regioisomer comparison Synthetic photoaddition

Electronic Modulation: Quantified Impact of 4-Ethoxycarbonyl vs. 4-Methyl on Ring Electrophilicity

The ethoxycarbonyl group exerts a significant electron-withdrawing effect (Hammett σₚ = +0.37, σₘ = +0.45) [1], in contrast to the electron-donating 4-methyl group (σₚ = −0.17) found in lepidine methiodide (4-methyl-1-methylquinolinium iodide) [2]. Class-level kinetic evidence demonstrates the practical consequence: for substituted N-methylquinolinium iodides reacting with hydroxide ion, the 2-iodo derivative is 1440-fold more reactive than the 4-iodo isomer at 20 °C, and N-methylation increases reactivity toward hydroxide by 1.2–3.4 × 10⁷-fold for α-substituents vs. 6.1 × 10⁵-fold for γ-substituents [3]. The electron-withdrawing 4-ethoxycarbonyl group increases the electrophilicity of the quinolinium ring relative to 4-alkyl-substituted analogs, translating to higher reactivity toward nucleophiles and altered reduction potentials.

Hammett analysis Electronic effects Reactivity prediction

Iodide Counterion: Leaving-Group Superiority Over Chloride and Bromide Salts

Among the halide series, iodide is established as the best leaving group for nucleophilic substitution reactions due to its lowest basicity and greatest stability as a free anion [1]. This principle carries practical weight for quinolinium salts: the iodide counterion facilitates subsequent salt metathesis, anion-exchange, or nucleophilic displacement reactions more effectively than the corresponding chloride or bromide congeners. While 4-(ethoxycarbonyl)-1-methylquinolinium chloride or bromide salts are possible in principle, the iodide form provides superior leaving-group kinetics for downstream transformations [2]. Additionally, iodide's larger ionic radius and higher polarizability confer distinct solubility profiles in organic solvents compared to chloride salts.

Counterion selection Nucleophilic displacement Salt metathesis

Commercial Purity Benchmark: 98% Specification Enables Stoichiometric Precision

Commercially, 4-(ethoxycarbonyl)-1-methylquinolin-1-ium iodide is available at 98% purity (LeYan, Product No. 1812006) and 95% purity (AKSci, Cat. 1704DB) . This purity tier is significant because quinolinium salts used as stoichiometric reagents in regioselective syntheses (e.g., ethoxycarbonylmethylation or cyanomethylation) require precise molar equivalents; impurities at the 5% level can introduce meaningful stoichiometric error in reactions where the quinolinium salt is the limiting reagent [1]. The 98% specification provides a 3-percentage-point margin over the 95% alternative, reducing the need for pre-reaction purity verification or empirical excess correction.

Quality specification Stoichiometric control Procurement standard

Highest-Value Application Scenarios for 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide Based on Verified Differentiation Evidence


Regiospecific Synthesis of 2-Substituted 1,2-Dihydroquinoline Derivatives via Nucleophilic Addition

The 4-ethoxycarbonyl substituent permanently blocks C-4 nucleophilic attack, ensuring that reactions with enolates, organometallic reagents, or silyl enol ethers produce exclusively the C-2 adduct. This eliminates the C-2/C-4 regioisomeric mixtures (e.g., 56:44 under thermal conditions) observed with unsubstituted 1-methylquinolinium iodide [1]. The resulting 2-substituted 1,2-dihydroquinoline-4-carboxylates serve as intermediates for pharmacologically relevant tetrahydroquinoline scaffolds, where isomeric purity at the C-2 position is critical for downstream biological activity [2]. This scenario directly leverages Evidence Items 1 and 3 from Section 3.

Photochemical Synthesis of 2-Hydroxyalkyl-4-quinolinecarboxylate Derivatives

Based on the Ono and Hata (1987) finding that the 4-ethoxycarbonyl quinoline isomer uniquely yields clean, stable photoaddition products [1], the corresponding N-methylquinolinium iodide is the preferred precursor for photochemical routes to 2-hydroxyalkyl- or 2-cycloalkyl-4-carboxylate-functionalized dihydroquinolines. The 3- and 2-ethoxycarbonyl isomers produce unstable or low-yield photoproducts, making the 4-isomer the only viable procurement choice for photochemical synthetic strategies. This scenario directly leverages Evidence Item 2 from Section 3.

Salt Metathesis and Anion-Exchange Platforms Requiring Facile Iodide Displacement

The iodide counterion's superior leaving-group ability (lowest basicity among halides) [1] makes this compound the optimal starting material for preparing a library of 4-(ethoxycarbonyl)-1-methylquinolinium salts with alternative counterions (e.g., PF₆⁻, BF₄⁻, triflate, or tetraphenylborate). Such anion tuning is essential for modulating solubility, crystallinity, or electrochemical properties in materials science and ionic liquid applications [2]. Chloride or bromide salts of the same cation would require harsher conditions or longer reaction times for equivalent displacement. This scenario directly leverages Evidence Item 4 from Section 3.

Precursor for 4-Carboxy-Functionalized Cyanine Dyes and Fluorescent Probes

The 4-ethoxycarbonyl group serves as a protected carboxyl handle that can be hydrolyzed post-synthetically to the free carboxylic acid for bioconjugation, while the N-methylquinolinium core provides the electron-acceptor moiety common to many cyanine and hemicyanine fluorophores [1]. The 4-ester placement, combined with the iodide leaving group for subsequent vinylogous substitution, distinguishes this compound from 2- or 3-ester regioisomers whose photophysical properties (absorption/emission maxima, Stokes shift) differ due to the distinct conjugation pathways revealed by Sutherland and Compton's systematic absorption studies [2]. This scenario leverages Evidence Items 2 and 3 from Section 3.

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